molecular formula C14H8F6N2O4S B6112897 N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide CAS No. 587-57-5

N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B6112897
CAS No.: 587-57-5
M. Wt: 414.28 g/mol
InChI Key: RLKYXKSPNGXWJV-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H8F6N2O4S and its molecular weight is 414.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.01089689 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatility in Amine Preparation and Protection

N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide demonstrates exceptional versatility in the preparation and protection of secondary amines. Notably, nitrobenzenesulfonamides, like the compound , can be easily alkylated to yield N-alkylated sulfonamides. These sulfonamides can then be deprotected to give secondary amines in high yields, showcasing their utility in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).

Catalysis and Reduction Processes

In electroanalytical chemistry, derivatives of nitrobenzenesulfonamide, like the compound , have been utilized in catalytic processes. For instance, they have shown efficacy in the cathodic cleavage from aliphatic amines, highlighting their role in facilitating specific reduction reactions (Zanoni & Stradiotto, 1991).

Biomedical Applications

This compound and its derivatives have found significant applications in the biomedical field. For example, they have been utilized in the synthesis of carbonic anhydrase inhibitors, demonstrating their potential in therapeutic applications (Sapegin et al., 2018).

Applications in Microbiology

In microbiology, derivatives of this compound have shown potential in inhibiting bacterial biofilm formation. This suggests its applicability in developing new antimicrobial strategies, particularly against biofilm-forming bacteria (Abbasi et al., 2020).

Material Science Applications

The compound and its derivatives have also been explored in material science. For instance, their role in the synthesis and characterization of novel polyimides containing fluorine and phosphine oxide moieties indicates their utility in developing new materials with unique properties (Jeong, Kim, & Yoon, 2001).

Chemical Structure and Bonding Studies

Further research into the conformational properties of ortho-nitrobenzenesulfonamide in various phases has provided insights into intramolecular and intermolecular hydrogen bonding, which is essential for understanding the chemical behavior of such compounds (Giricheva et al., 2011).

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-27(25,26)12-3-1-11(2-4-12)22(23)24/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKYXKSPNGXWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401616
Record name ST50939007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-57-5
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50939007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.